7-(2-chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane
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Description
7-(2-chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane is a useful research compound. Its molecular formula is C18H16ClF3N2OS and its molecular weight is 400.84. The purity is usually 95%.
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Biological Activity
The compound 7-(2-chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane is a thiazepane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H14ClF3N2OS, with a molecular weight of approximately 368.81 g/mol. The structural components include:
- A thiazepane ring , which is known for its diverse pharmacological properties.
- A trifluoromethyl group , which enhances lipophilicity and biological activity.
- A chlorophenyl moiety , contributing to the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the thiazepane ring through cyclization reactions.
- Introduction of the trifluoromethyl pyridine carbonyl group via acylation methods.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent and its effects on different cellular pathways.
Antiproliferative Activity
In vitro studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression at the G0/G1 phase.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | Increased reactive oxygen species |
Research indicates that the compound may modulate various signaling pathways involved in cancer progression:
- NF-kB Pathway : Inhibition of NF-kB activation, leading to reduced expression of anti-apoptotic genes.
- MAPK Pathway : Alteration in MAPK signaling, affecting cell proliferation and survival.
Case Studies
A study conducted by Zhang et al. (2023) highlighted the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential for therapeutic use.
Another investigation focused on the compound's effects on inflammatory pathways, revealing that it could reduce cytokine production in macrophages, indicating anti-inflammatory properties that may complement its anticancer activity.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2OS/c19-14-4-2-1-3-13(14)15-7-8-24(9-10-26-15)17(25)12-5-6-16(23-11-12)18(20,21)22/h1-6,11,15H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRRDIUVSXGXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.